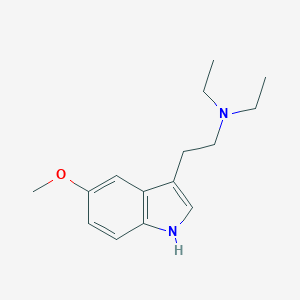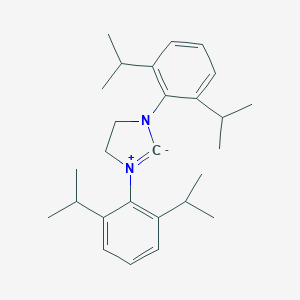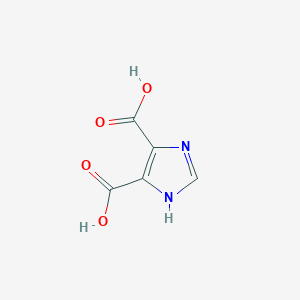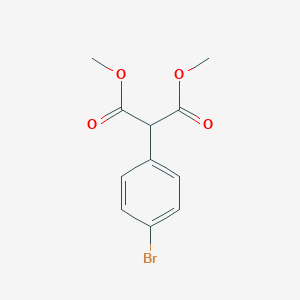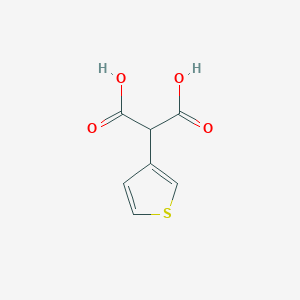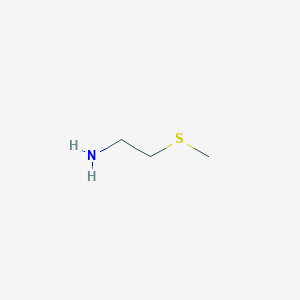
2-(Methylthio)ethylamin
Übersicht
Beschreibung
Quilseconazole is a small molecule investigational drug known for its antifungal properties. It is a member of the azole class of antifungal agents, specifically a tetrazole derivative. The compound is structurally characterized by the presence of a tetrazole ring, which is known for its stability and bioisosteric properties. Quilseconazole has shown promising activity against various fungal infections, particularly those caused by Cryptococcus species .
Wissenschaftliche Forschungsanwendungen
Quilseconazole has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the chemistry of tetrazoles and their derivatives.
Biology: Quilseconazole is used in biological studies to investigate its antifungal properties and mechanisms of action.
Medicine: The compound is being explored as a potential treatment for fungal infections, particularly those caused by drug-resistant strains.
Industry: Quilseconazole’s stability and bioisosteric properties make it a valuable compound in the development of new antifungal agents
Safety and Hazards
2-(Methylthio)ethylamine is a flammable liquid and causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Wearing protective gloves, protective clothing, eye protection, and face protection is advised . It should be kept away from heat/sparks/open flames/hot surfaces .
Zukünftige Richtungen
Wirkmechanismus
Quilseconazole exerts its antifungal effects by inhibiting the fungal enzyme cytochrome P450 51 (CYP51), also known as lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, Quilseconazole disrupts the production of ergosterol, leading to impaired cell membrane integrity and ultimately fungal cell death .
Biochemische Analyse
Biochemical Properties
It is known to be a ligand and a precursor to other ligands via Schiff base condensations . This suggests that it may interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported.
Molecular Mechanism
It is known to act as a ligand and a precursor to other ligands via Schiff base condensations , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quilseconazole is synthesized through a multi-step process involving the formation of the tetrazole ring and subsequent functionalization. The synthesis typically starts with the preparation of a pyridine derivative, which is then subjected to a series of reactions to introduce the tetrazole moiety. Key steps include:
Formation of the Tetrazole Ring: This is achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Functionalization: The tetrazole ring is further functionalized by introducing various substituents, such as difluorophenyl and trifluoromethoxyphenyl groups, through nucleophilic substitution reactions
Industrial Production Methods: Industrial production of Quilseconazole involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Quilseconazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted tetrazole derivatives, which can exhibit different biological activities .
Vergleich Mit ähnlichen Verbindungen
Quilseconazole is structurally and functionally similar to other azole antifungal agents, such as oteseconazole and fluconazole. it exhibits several unique properties:
Selectivity: Quilseconazole has a high degree of selectivity for fungal CYP51, reducing the risk of off-target effects on human enzymes.
Potency: It demonstrates potent antifungal activity against a broad spectrum of fungal pathogens, including drug-resistant strains.
Stability: The tetrazole ring provides enhanced metabolic stability compared to other azole derivatives
Similar Compounds:
Oteseconazole: Another tetrazole derivative with similar antifungal properties.
Fluconazole: A widely used triazole antifungal agent.
Itraconazole: An azole antifungal with a broader spectrum of activity
Quilseconazole’s unique combination of selectivity, potency, and stability makes it a promising candidate for further development as an antifungal agent.
Eigenschaften
IUPAC Name |
2-methylsulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NS/c1-5-3-2-4/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWGSFFHHMQKET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171774 | |
| Record name | 2-(Methylthio)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18542-42-2 | |
| Record name | 2-(Methylthio)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18542-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylthio)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(methylthio)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Methylthio)ethylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9H8PF5P28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







